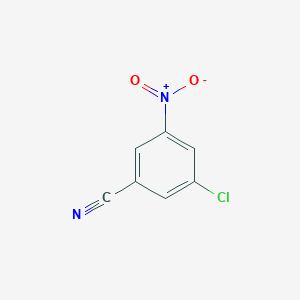

3-Chloro-5-nitrobenzonitrile

Overview

Description

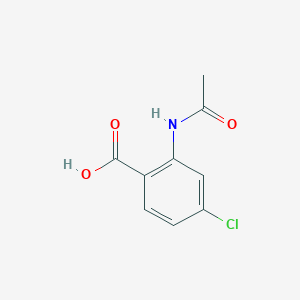

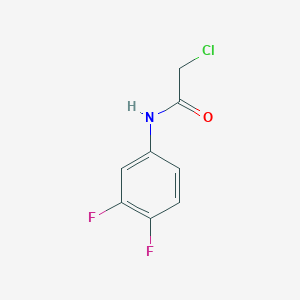

3-Chloro-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O2 . It has an average mass of 182.564 Da and a monoisotopic mass of 181.988312 Da .

Synthesis Analysis

The synthesis of 3-Chloro-5-nitrobenzonitrile involves the reduction of 3-Chloro-5-nitrobenzonitrile to 3-amino-5-chlorobenzonitrile by treating with 6 equivalents of SnCl2 dihydrate in DMF at room temperature overnight . The product is then purified by chromatography over silica gel .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitrobenzonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HLEQCLVTXOSSQV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Chloro-5-nitrobenzonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 261.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol, and the flash point is 112.2±23.2 °C . The compound has an index of refraction of 1.599 and a molar refractivity of 42.2±0.4 cm3 .Scientific Research Applications

Laboratory Chemicals

This compound is used as a laboratory chemical . It can be used in various chemical reactions and experiments due to its unique chemical properties.

Manufacture of Substances

3-Chloro-5-nitrobenzonitrile is used in the manufacture of substances . Its unique chemical structure makes it a valuable component in the production of various chemical compounds.

Scientific Research and Development

This compound is used in scientific research and development . Researchers use it to study its properties, reactions with other chemicals, and potential applications in various fields.

Intermediate in Organic Synthesis

3-Chloro-5-nitrobenzonitrile serves as an intermediate in organic synthesis . Its chemical structure allows it to participate in various reactions, making it a valuable component in the synthesis of complex organic compounds.

Pharmacokinetics Research

The compound’s physicochemical properties, such as its lipophilicity and water solubility, make it a subject of interest in pharmacokinetics research . Researchers can study how it is absorbed, distributed, metabolized, and excreted in the body .

properties

IUPAC Name |

3-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEQCLVTXOSSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345217 | |

| Record name | 3-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitrobenzonitrile | |

CAS RN |

34662-30-1 | |

| Record name | 3-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper focuses on a direct chlorination method to synthesize 2-amino-3-chloro-5-nitrobenzonitrile from 2-amino-5-nitrobenzonitrile []. This is significant because it explores direct halogenation as a potential route for obtaining this specific compound. The study investigates the impact of various factors like catalysts, temperature, reaction time, and solvent recycling on the reaction's yield and the selectivity of chlorine addition to the desired position on the benzene ring.

Q2: Why is understanding regioselectivity important in this synthesis?

A2: Regioselectivity refers to the preference of a chemical reaction to occur at a specific position when multiple possibilities exist on a molecule. In the synthesis of 2-amino-3-chloro-5-nitrobenzonitrile [], achieving high regioselectivity is crucial to ensure the chlorine atom primarily attaches to the desired position (position 3) on the benzene ring. The presence of multiple substituents on the ring can influence the reactivity of different positions, making it essential to optimize reaction conditions for the desired product formation and minimize the formation of unwanted isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)

![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)